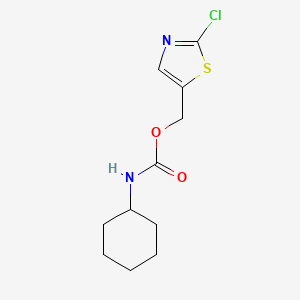

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate

Description

(2-Chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate is a synthetic carbamate derivative featuring a chlorothiazole moiety linked to a cyclohexylcarbamate group. The compound’s carbamate functional group distinguishes it from neonicotinoids like clothianidin and thiamethoxam, which are nitroguanidine and oxadiazinan derivatives, respectively .

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2S/c12-10-13-6-9(17-10)7-16-11(15)14-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKUAXZCZMUSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate typically involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with N-cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamate group are key functional groups that contribute to its binding affinity and activity. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties of Selected Compounds

*Note: The target compound’s molecular formula is inferred based on structural analysis, as explicit data are absent in the evidence.

Key Observations :

- The target compound’s carbamate group contrasts with the nitroguanidine (clothianidin) and oxadiazinan (thiamethoxam) moieties in neonicotinoids, suggesting divergent modes of action. Carbamates typically inhibit acetylcholinesterase, whereas neonicotinoids target insect nicotinic acetylcholine receptors .

- The chlorothiazole moiety is a common feature across all compounds, contributing to insecticidal activity by enhancing binding affinity to target proteins .

Table 2: Acute Toxicity Data for Selected Compounds

*Clothianidin: Repeated oral exposure to high doses may affect organs, but classification criteria are unmet .

Key Observations :

- The carbamate group in the target compound may introduce distinct metabolic pathways, necessitating specific toxicity studies.

Research Methodologies and Structural Analysis

Biological Activity

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate is a chemical compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.76 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C11H15ClN2O2S

- Molecular Weight : 274.76 g/mol

- CAS Number : 341967-60-0

The biological activity of this compound can be attributed to its structural components:

- Thiazole Ring : Known for its role in enzyme inhibition and interaction with biological membranes.

- Carbamate Group : Contributes to the binding affinity with various molecular targets.

The compound may exert its effects by inhibiting specific enzymes or disrupting cellular processes, which can lead to antimicrobial or antifungal activity. The exact mechanism remains an area of ongoing research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is often compared with established antibiotics, highlighting its potential as a novel antimicrobial agent.

Antifungal Activity

In vitro studies have demonstrated that this compound possesses antifungal properties against several pathogenic fungi. Its effectiveness has been evaluated through mycelial growth inhibition assays, where it showed moderate to excellent activity against fungi such as Candida and Aspergillus species.

Comparative Studies

| Compound | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antifungal | |

| (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | Similar structure with phenyl group | Lower antifungal activity | |

| (2-chloro-1,3-thiazol-5-yl)methyl N-methylcarbamate | Methyl group instead of cyclohexyl | Different reactivity profile |

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound reported that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs) and found promising results suggesting further development as an antimicrobial agent.

Study 2: Antifungal Properties

In another investigation focusing on the antifungal properties, the compound was tested against Candida albicans. Results indicated a significant reduction in fungal growth compared to controls. The study emphasized the need for further research into the compound's mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.